molecular formula C14H17Cl2NO B13739030 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride CAS No. 37483-80-0

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride

Cat. No.: B13739030
CAS No.: 37483-80-0
M. Wt: 286.2 g/mol
InChI Key: JNWQABFLROTXCL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features The compound "1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride" (CID 37763) is a benzoxepin derivative with a bicyclic framework. Its molecular formula is C₁₄H₁₆ClNO, and its structure comprises a seven-membered oxepane ring fused to a benzene moiety, substituted with chlorine at position 8, and functionalized with a tertiary amine group bearing methyl and propynyl substituents . Key structural identifiers include:

  • SMILES: CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl
  • InChIKey: ZQWCYPIZJFMIAP-UHFFFAOYSA-N

Physicochemical Properties Predicted collision cross-section (CCS) values for its adducts range from 152.3 Ų ([M-H]⁻) to 166.4 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

CAS No.

37483-80-0

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-methyl-prop-2-ynylazanium;chloride

InChI

InChI=1S/C14H16ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h1,6-7,10,13H,4-5,8-9H2,2H3;1H

InChI Key

JNWQABFLROTXCL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC#C)C1CCCOC2=C1C=CC(=C2)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 2-(4′-Chlorophenyl)ethyl Bromide

Step Reagents/Conditions Description Notes
1 2-(4′-chlorophenyl)ethanol + Phosphorous tribromide (PBr3) Reaction at <10°C to form bromination mixture Solvent-free conditions preferred
2 Heat mixture at 20–30°C for 1–3 hours Initial bromination progress Controlled temperature critical
3 Heat at 75–85°C for 2–4 hours Completion of bromide formation High purity achieved (~95–99%)
4 Add water at 5–20°C Biphasic mixture formed Lower phase contains bromide
5 Separate lower phase Isolate 2-(4′-chlorophenyl)ethyl bromide Purity sufficient for next step

This stage yields a high-purity bromide intermediate ready for amine substitution without further purification.

Synthesis of 1-[2-(4-chloro-phenyl)-ethylamino]-propan-2-ol

Step Reagents/Conditions Description Notes
1 2-(4′-chlorophenyl)ethyl bromide + 1-amino-2-propanol Alkylation at 85–100°C Forms secondary amine
2 Aqueous extraction with toluene Removes excess amine and byproducts Toluene phase contains product
3 Azeotropic distillation Removes water from toluene solution Water content reduced to <0.15%
4 Use solution directly in next step No isolation required Streamlines synthesis

This step efficiently produces the amine intermediate in a form suitable for further transformation.

Formation of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride

Step Reagents/Conditions Description Notes
1 1-[2-(4-chloro-phenyl)-ethylamino]-propan-2-ol + Thionyl chloride (SOCl2) + N,N-dimethylacetamide (DMA) catalyst Reaction in toluene at 60–65°C Converts amine to ammonium chloride salt
2 Filtration and recrystallization Isolate and purify ammonium chloride IPA and water used for recrystallization
3 IPA quench Quenches excess SOCl2 Avoids need for further recrystallization

The ammonium chloride salt is a key precursor for cyclization to the benzazepine core.

Intramolecular Friedel-Crafts Cyclization to 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine

Step Reagents/Conditions Description Notes
1 [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride + Aluminum chloride (AlCl3) Cyclization at 125–130°C Forms racemic benzazepine core
2 Work-up with aqueous sodium hydroxide (25–35%) and cyclohexane Phase separation and purification Removes impurities and excess reagents
3 Solvent extraction and distillation Isolate benzazepine as oil Typical enantiomeric purity 35–40% (R-enantiomer)

This step establishes the benzazepine ring system essential for the target compound.

Resolution and Crystallization of (R)-Enantiomer Hydrochloride Salt

Step Reagents/Conditions Description Notes
1 Benzazepine free base + L-(+)-tartaric acid in acetone/water Formation of hemitartrate salt Enantiomeric excess (ee) >98%
2 Seed crystals added at 50°C, slow cooling to 0–5°C Crystallization and nucleation Controlled temperature critical
3 Filtration and washing with acetone/water Isolation of pure crystalline salt Final product purity ~99% ee
4 Further recrystallization from ethyl acetate Final purification Yields crystalline hydrochloride hemihydrate

This resolution step yields the optically pure hydrochloride salt of the compound, suitable for pharmaceutical use.

Summary Table of Key Synthetic Steps

Synthetic Step Starting Material Reagents/Conditions Product Purity/Notes
1. Bromination 2-(4′-chlorophenyl)ethanol PBr3, 20–85°C, solvent-free 2-(4′-chlorophenyl)ethyl bromide >95% purity
2. Amination 2-(4′-chlorophenyl)ethyl bromide + 1-amino-2-propanol 85–100°C 1-[2-(4-chloro-phenyl)-ethylamino]-propan-2-ol Used without isolation
3. Chloride salt formation Amine + SOCl2 + DMA 60–65°C, toluene [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride >98% purity
4. Cyclization Ammonium chloride + AlCl3 125–130°C 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine Racemic mixture, ~35–40% ee
5. Resolution Benzazepine + L-(+)-tartaric acid Acetone/water, 50°C to 0°C (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine HCl hemihydrate >98% ee, ~99% purity

Research Discoveries and Process Improvements

  • Use of N,N-dimethylacetamide (DMA) as a catalyst in the chloride salt formation step improves reaction efficiency and yield.
  • Isopropanol (IPA) effectively quenches excess thionyl chloride, simplifying purification by eliminating the need for recrystallization.
  • The bromination step performed in the absence of solvent enhances purity and reduces solvent waste.
  • Controlled temperature profiles during bromination and cyclization optimize product purity and yield.
  • The resolution step using L-(+)-tartaric acid provides high enantiomeric excess critical for biological activity.
  • The entire process is scalable and amenable to industrial production, with solvent recycling and phase separations designed to minimize waste.

Chemical Reactions Analysis

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs Within the Benzoxepin Class

Compound A : 1-Benzoxepin-5-amine, N-heptyl-2,3,4,5-tetrahydro-8,9-dimethyl-, hydrochloride (CAS 141123-93-5)

  • Molecular Formula: C₁₉H₃₁NO·HCl
  • Key Differences: Substitution at the amine group: A heptyl chain replaces the propynyl group, increasing lipophilicity (logP likely higher).
  • Structural Implications : The heptyl chain may enhance membrane permeability but reduce solubility compared to the propynyl group in the target compound.

Compound B : Tapentadol Hydrochloride (Fig. 1 in )

  • Molecular Formula: C₁₄H₂₃NO·HCl
  • Key Differences: Tapentadol features a benzene ring fused to a cyclohexanol moiety instead of a benzoxepin system. Functional groups include a phenolic hydroxyl and methylamino group, contributing to dual opioid and noradrenergic activity .
  • Pharmacological Contrast : Unlike the target compound, Tapentadol is a clinically approved analgesic, highlighting the importance of ring system and substituent variations in biological activity.
Functional Analog: Dosulepin Hydrochloride ()
  • Molecular Formula : C₁₉H₂₁NS·HCl
  • Key Differences :
    • A dibenzothiepine core replaces the benzoxepin structure.
    • A thiepine sulfur atom and tricyclic framework enhance aromaticity and electron distribution.
  • Therapeutic Relevance : Dosulepin is a tricyclic antidepressant, underscoring how heteroatom placement (oxygen vs. sulfur) and ring saturation influence neuropharmacological effects.
Physicochemical Comparison of Hydrochloride Salts
Property Target Compound Ortho-Toluidine Hydrochloride Fluoxetine Hydrochloride
Molecular Weight 265.74 g/mol 143.61 g/mol 345.79 g/mol
Chlorine Position 8-position on benzene Amine-bound counterion Aryl chloride substituent
Solubility Not reported Highly water-soluble Moderate in water



Key Observations :

  • The target compound’s chlorine is part of the aromatic system, unlike ortho-toluidine hydrochloride, where Cl⁻ acts as a counterion .
  • Fluoxetine’s trifluoromethyl group and ether linkage confer distinct solubility and bioavailability profiles compared to the benzoxepin scaffold .

Biological Activity

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer properties and effects on the central nervous system.

  • Molecular Formula : C14H18ClN
  • Molecular Weight : 251.75 g/mol
  • SMILES Notation : CN(CC=C)C1CCCOC2=C1C=CC(=C2)Cl

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its anticancer properties and potential effects on the central nervous system. The following sections summarize key findings from various studies.

Anticancer Activity

Research has demonstrated that benzoxepin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : A study reported that certain benzoxepin derivatives showed nanomolar levels of cytotoxicity against HCT116 cells, with some compounds achieving GI50 values as low as 1.5 nM. The presence of specific functional groups on the benzoxepin structure significantly influenced this activity .
CompoundGI50 (nM)Remarks
6b1.5Most cytotoxic derivative
6d170Bromine derivative
6g250Butynol chain
  • Mechanism of Action : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in treated cells. A dose-dependent increase in caspase-3 and -7 activities indicated that these compounds not only inhibited cell growth but also triggered programmed cell death .

Central Nervous System Activity

Some studies have indicated that benzoxepin derivatives may exhibit pharmacological effects on the central nervous system (CNS).

  • CNS Activity Assessment : Compounds related to benzoxepins have shown varying degrees of activity in animal models. Specifically, pharmacological evaluations revealed potential anxiolytic or depressant effects in mice .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxepin derivatives:

  • Study on Anticancer Effects : A series of experiments were conducted using different benzoxepin derivatives on HCT116 and H1299 cancer cell lines. The results indicated that modifications to the C9 position significantly affected cytotoxicity and apoptosis induction .
  • Evaluation of CNS Effects : In vivo studies involving mouse models assessed the impact of these compounds on behavior and physiological responses. Results suggested that certain derivatives could modulate neurotransmitter systems, indicating a possible role in treating CNS disorders .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for preparing 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the benzoxepin core. Key steps include:

  • Chlorination : Introduction of the 8-chloro substituent via electrophilic aromatic substitution under controlled conditions (e.g., Cl₂/FeCl₃ in anhydrous solvent).
  • Amine functionalization : N-methyl and N-propargyl groups are added via nucleophilic substitution or reductive amination.
  • Hydrochloride salt formation : Final purification via recrystallization or solid-phase extraction (SPE) using HLB cartridges, as described in wastewater analysis protocols .
    • Characterization : Confirm purity (≥98%) via HPLC-UV (λmax ~255 nm, similar to benzoxepin analogs) and LC-MS .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and stereochemistry.
  • LC-MS/MS : Quantifies trace impurities and confirms molecular weight (e.g., [M+H]+ ion).
  • UV-Vis spectroscopy : λmax values (e.g., 255 nm) correlate with aromatic π→π* transitions .
    • Secondary validation : X-ray crystallography (if crystalline) or IR spectroscopy for functional group analysis.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water. Adjust pH with HCl for aqueous solubility .
  • Stability : Stable at -20°C for ≥5 years as a crystalline solid. Avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Key modifications :

  • Substituent effects : Compare 8-chloro vs. other halogens (e.g., bromo) on receptor binding.
  • N-alkyl chain variation : Evaluate N-methyl vs. N-ethyl for metabolic stability (see benazepril analogs for guidance on amine substitutions) .
    • Table: SAR Trends
ModificationEffect on ActivityReference
8-Cl substitutionEnhances lipophilicity
N-propargyl additionIncreases CNS penetration

Q. What advanced analytical methods resolve co-eluting impurities in LC-MS workflows?

  • Strategies :

  • High-resolution MS (HRMS) : Differentiates isobaric impurities via exact mass (e.g., Q-TOF instruments).
  • Ion mobility spectrometry : Separates conformers with identical m/z ratios.
  • SPE optimization : Use mixed-mode sorbents (HLB, MCX) for selective retention of target analytes .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent receptor binding assays)?

  • Troubleshooting steps :

  • Assay validation : Replicate experiments under standardized conditions (pH, temperature).
  • Orthogonal methods : Cross-validate with radioligand binding and functional cAMP assays.
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., benzazepines, benzoxepins) to identify trends .

Q. What structural analogs of this compound have been studied, and what implications do they hold?

  • Relevant analogs :

  • Doxepin HCl : Shares a benzoxepin core; used as a tricyclic antidepressant. Compare logP and blood-brain barrier penetration .
  • Benazepril HCl : Benzazepine derivative with ACE inhibition; highlights the role of amine substituents in bioactivity .
    • Implications : Modifications to the propargyl group may enhance selectivity for serotonin or dopamine receptors.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical measures :

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of crystalline dust.
  • Deactivation : Clean glassware with 5% DMDCS to prevent analyte adsorption .
  • Disposal : Follow hazardous waste guidelines for halogenated amines .

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